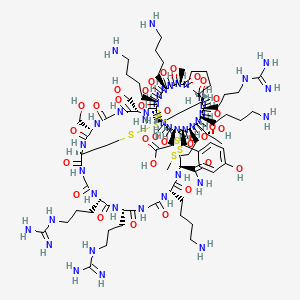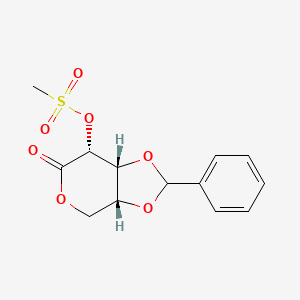
3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone: is a chemical compound with the molecular formula C12H14O7S It is a derivative of D-ribose, a naturally occurring sugar, and features a benzylidene group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone typically involves the protection of the hydroxyl groups of D-ribose followed by selective functionalization. One common method includes the following steps:
Protection of Hydroxyl Groups: D-ribose is treated with benzaldehyde in the presence of an acid catalyst to form the benzylidene acetal.
Sulfonylation: The protected intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methanesulfonyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate adjustments for large-scale reactions, purification, and quality control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: Reduction reactions can target the benzylidene group, converting it back to the corresponding hydroxyl groups.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can react with the methanesulfonyl group in the presence of a base.
Major Products:
Oxidation: Products may include sulfonic acids or sulfonates.
Reduction: Products include the corresponding diols.
Substitution: Products depend on the nucleophile used, such as sulfonamides or sulfonates.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential role in modifying biological molecules for research purposes.
Medicine:
- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or other bioactive compounds.
Industry:
- Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The benzylidene group can participate in aromatic interactions or be reduced to reveal hydroxyl functionalities.
Comparison with Similar Compounds
3,4-O-Benzylidene-D-ribo-1,5-lactone: Lacks the methanesulfonyl group, making it less reactive in certain substitution reactions.
2-Methanesulfonyl-D-ribo-1,5-lactone: Lacks the benzylidene group, affecting its stability and reactivity.
Uniqueness: 3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone is unique due to the presence of both the benzylidene and methanesulfonyl groups, which confer distinct reactivity and stability properties
Properties
IUPAC Name |
[(3aR,7R,7aR)-6-oxo-2-phenyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O7S/c1-21(15,16)20-11-10-9(7-17-12(11)14)18-13(19-10)8-5-3-2-4-6-8/h2-6,9-11,13H,7H2,1H3/t9-,10-,11-,13?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGFRVJLPUJANJ-RUPPFBPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1C2C(COC1=O)OC(O2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O[C@@H]1[C@H]2[C@@H](COC1=O)OC(O2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B582949.png)
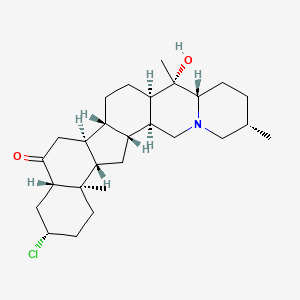
![2H,6H-Pyrido[1,2-e][1,2,5]oxadiazine](/img/structure/B582951.png)
![N-[(1E)-1-Cyano-2-oxoethylidene]benzamide](/img/structure/B582955.png)
![[1,2]Thiazolo[3,4-c]pyridine](/img/structure/B582956.png)
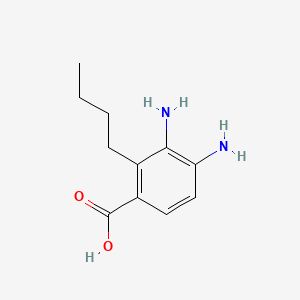
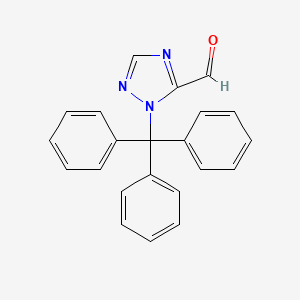
![4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B582962.png)
